2-Ethoxy-3-methoxypyridine

Descripción

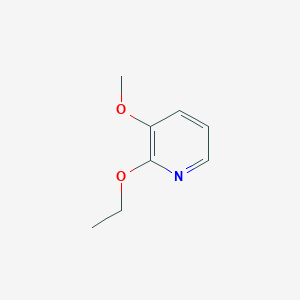

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFAXVZEZQOVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The preparation of 2-Ethoxy-3-methoxypyridine can be approached through various synthetic strategies, leveraging established methods in heterocyclic chemistry. One potential route involves the acid-catalyzed rearrangement of 3-acyl-6-ethoxy-5,6-dihydro-4H-1,2-oxazines. rsc.org For instance, the treatment of a related 3-acyloxazine with hydrochloric acid in aqueous methanol (B129727) has been shown to yield the corresponding 3-methoxypyridine (B1141550) 1-oxide, which can then be deoxygenated to the desired pyridine (B92270). rsc.org

Another general approach to substituted pyridines involves the nucleophilic aromatic substitution on a suitably functionalized pyridine ring. For example, the reaction of a dihalopyridine with sodium methoxide (B1231860) and subsequently with sodium ethoxide could potentially lead to the desired product, although regioselectivity would be a key consideration. The synthesis of related methoxypyridine derivatives has been achieved through the nucleophilic aromatic substitution of a bromo-aminopyridine with sodium methoxide. nih.gov

Spectroscopic Properties

The structural elucidation of 2-Ethoxy-3-methoxypyridine relies on standard spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, as well as the ethyl and methyl protons of the alkoxy groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,3-disubstitution pattern. For a related compound, 2-ethyl-3-methoxypyridine, the proton NMR spectrum in CDCl₃ showed signals at δ 1.23 (t, 3H), 2.83 (q, 2H), 3.80 (s, 3H), 7.08-7.13 (m, 2H), and 8.10-8.16 (m, 1H). rsc.org |

| ¹³C NMR | The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule, with the chemical shifts of the pyridine ring carbons being indicative of the electronic effects of the alkoxy substituents. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound. For N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine, a related structure containing the 2-ethoxy-3-methoxy moiety, the molecular formula is C₁₆H₂₀N₂O₂. keyorganics.net |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-O stretching of the ether groups and C=N and C=C stretching vibrations of the pyridine ring. rsc.org |

Reactivity and Key Chemical Transformations

The reactivity of 2-Ethoxy-3-methoxypyridine is governed by the electronic properties of the pyridine (B92270) ring, as influenced by the two alkoxy substituents. The electron-donating resonance effect of the alkoxy groups would increase the electron density of the ring, potentially making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the inductive electron-withdrawing effect of the oxygen atoms and the nitrogen heteroatom still directs reactivity. nih.govnih.gov

Key reactions could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation would likely occur at the positions most activated by the alkoxy groups, while also being influenced by the directing effect of the pyridine nitrogen.

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of substituted pyridines. The alkoxy groups could potentially direct lithiation to an adjacent position, allowing for the introduction of a variety of electrophiles. acs.org

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring and serve as an intermediate for further transformations. rsc.org

Nucleophilic Substitution: While less common for electron-rich pyridines, under harsh conditions or with specific activating groups, nucleophilic substitution might be possible. The reaction of related methoxypyridines with amines in the presence of a strong base like sodium hydride has been reported to achieve amination. ntu.edu.sg

Computational and Theoretical Investigations of 2 Ethoxy 3 Methoxypyridine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-ethoxy-3-methoxypyridine at the electronic level. These methods provide a static, gas-phase picture of the molecule, offering deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. google.com For this compound, DFT calculations would predict key structural parameters. While specific data for this compound is unavailable, a hypothetical table of optimized geometry parameters is presented below to illustrate the expected outputs.

Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O(ethoxy) | ~1.36 Å |

| Bond Length | C3-O(methoxy) | ~1.37 Å |

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Angle | N1-C2-C3 | ~120° |

| Bond Angle | C2-O-CH2(ethoxy) | ~118° |

| Dihedral Angle | C3-C2-O-CH2(ethoxy) | ~0° or 180° |

Note: These values are illustrative and based on typical values for similar chemical structures.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ether groups. Conversely, regions of positive electrostatic potential (typically colored blue) denote electron-poor areas prone to nucleophilic attack. An MEP map of this compound would highlight these reactive sites, providing a roadmap for its chemical behavior.

Noncovalent Interaction (NCI) Analysis for Intermolecular Forces

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the physical properties and biological activity of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions within a molecule and between molecules. For this compound, NCI analysis could reveal intramolecular hydrogen bonding, if present, and predict how it might interact with other molecules, such as solvents or biological receptors. These interactions are visualized as surfaces, with the color indicating the type and strength of the interaction.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the behavior of molecules in their electronically excited states. It is used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax), which correspond to the electronic excitations within the molecule. This information is crucial for understanding the molecule's photophysical properties.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations would be instrumental in exploring its conformational landscape. The ethoxy and methoxy (B1213986) groups can rotate, leading to various conformers. MD simulations can determine the relative energies of these conformers and the energy barriers between them.

Furthermore, MD simulations are essential for studying the interactions between a solute and solvent molecules. An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between water and the ether oxygens or the pyridine nitrogen.

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface, these studies can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational studies could determine the most likely reaction pathways and predict the regioselectivity of the reaction. This understanding of the energy landscape provides deep insights into the molecule's reactivity and can guide the design of new synthetic routes.

In Silico Tools for Rational Chemical Design and Property Prediction

In silico methods, which encompass a range of computational techniques, are instrumental in the rational design of molecules and the prediction of their properties, thereby accelerating research and development while reducing costs. These tools are particularly useful in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com

For a molecule like this compound, various physicochemical and pharmacokinetic properties can be predicted using in silico tools. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. chemrevlett.comchemrevlett.comwjpsonline.com By developing a QSAR model based on a dataset of pyridine derivatives with known properties, it would be possible to predict the characteristics of this compound. nih.gov

Key properties that can be predicted include lipophilicity (logP), aqueous solubility (logS), and various pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion (ADME). nih.gov Online platforms and specialized software can calculate these properties based on the molecular structure. For example, the SwissADME web tool provides predictions for a range of molecular descriptors. nih.gov

The table below illustrates a hypothetical in silico prediction of key properties for this compound, based on methodologies applied to similar pyridine derivatives.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 153.18 | Influences absorption and distribution. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| logS (Aqueous Solubility) | -2.0 to -3.0 | Predicts solubility in water. |

| Hydrogen Bond Acceptors | 3 (N, O-ethoxy, O-methoxy) | Affects solubility and binding to biological targets. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Polar Surface Area (Ų) | 34.9 | Relates to membrane permeability and solubility. |

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a molecule to a target protein. nih.gov While no specific protein targets for this compound are established, this method could be employed to explore its potential interactions with various enzymes or receptors, guiding the design of new bioactive compounds. nih.govacs.org

Theoretical Studies of Weak Interactions and Supramolecular Assembly

The non-covalent interactions involving this compound are crucial for understanding its aggregation behavior, crystal packing, and potential use in supramolecular chemistry. Theoretical studies, primarily using quantum chemical calculations, can elucidate the nature and strength of these weak interactions. nih.gov

The pyridine nitrogen atom in this compound is a potential hydrogen bond acceptor. digitellinc.comresearchgate.net Theoretical calculations can model the geometry and energy of hydrogen bonds formed with various donor molecules, such as water or alcohols. mdpi.com The presence of ethoxy and methoxy groups can also influence the electronic properties of the pyridine ring and its ability to participate in other non-covalent interactions, such as π-stacking and C-H···π interactions. nih.gov

The following table outlines the types of weak interactions that could be theoretically investigated for this compound and their potential role in supramolecular assembly.

| Interaction Type | Potential Participating Atoms/Groups | Theoretical Investigation Method | Significance in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen (acceptor) with H-bond donors | DFT calculations, AIM analysis | Directional interaction, key for forming specific synthons. |

| π-π Stacking | Pyridine ring | SAPT analysis, NCI plots | Contributes to the stabilization of crystal packing. |

| C-H···π Interactions | Alkyl C-H bonds and the pyridine ring | DFT calculations, MEP analysis | Influences the relative orientation of molecules in the solid state. |

| van der Waals Forces | All atoms | Dispersion-corrected DFT | Overall contribution to lattice energy and packing efficiency. |

Density Functional Theory (DFT) is a commonly employed quantum mechanical modeling method to investigate these interactions. nih.gov Techniques such as Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) can further dissect the nature and energetic contributions of these non-covalent forces, providing a detailed picture of the supramolecular landscape of this compound. digitellinc.comnih.gov

Advanced Applications of 2 Ethoxy 3 Methoxypyridine and Its Derivatives in Chemical Research

Role as Key Building Blocks in Complex Organic Synthesis

2-Ethoxy-3-methoxypyridine and its related methoxypyridine analogs serve as versatile building blocks in the construction of complex organic molecules. Their inherent reactivity and functional group handles allow for a variety of chemical transformations, making them valuable starting materials and intermediates in multi-step syntheses. The strategic placement of the ethoxy and methoxy (B1213986) groups on the pyridine (B92270) ring influences its electronic properties, directing the course of subsequent reactions.

The utility of methoxypyridine derivatives as synthetic precursors is demonstrated in the preparation of functionalized pyridine-3,4-dicarbonitriles. For instance, 2-chloropyridine-3,4-dicarbonitriles can be readily converted to their 2-methoxy counterparts through nucleophilic substitution with sodium methoxide (B1231860). researchgate.net These methoxylated products can then undergo further transformations, such as hydrolysis to form 4-methoxy-2,3-dihydro-1H-pyrrolo nih.govresearchgate.netpyridine-1,3-diones. researchgate.net This highlights the role of the methoxy group in facilitating the synthesis of fused heterocyclic systems.

Furthermore, the condensation of propanedinitrile with various enals or enones in the presence of sodium methoxide provides a direct route to 2-methoxypyridine-3-carbonitriles. url.edu This one-step synthesis underscores the efficiency of using simple precursors to access more complex pyridine scaffolds. The resulting 2-methoxypyridine-3-carbonitrile core is a valuable intermediate for the synthesis of a diverse range of compounds, including those with potential biological activity. mdpi.com

The pyridine ring itself is a privileged scaffold in medicinal chemistry, and methods to construct and functionalize it are of significant interest. mdpi.com The use of 2-methoxypyridine (B126380) as a reagent in the activation of amides for the synthesis of 3-aminoimidazo[1,2-a]pyridines showcases its role not just as a structural component but also as a reaction mediator. researchgate.net This approach enables the rapid assembly of complex heterocyclic systems from readily available starting materials.

Development of Novel Heterocyclic Scaffolds for Chemical Exploration

The structural framework of this compound provides a foundation for the development of novel heterocyclic scaffolds, which are crucial for expanding the accessible chemical space for drug discovery and materials science. The pyridine core, with its specific substitution pattern, can be elaborated into more complex, often fused, ring systems with unique three-dimensional arrangements.

One example of this is the synthesis of chromenopyridine derivatives. These scaffolds can be constructed through multi-component reactions, often starting from salicylaldehydes and active methylene (B1212753) compounds, where the pyridine moiety is formed in a key cyclization step. mdpi.com The resulting chromenopyridine core is a privileged structure found in a number of biologically active molecules.

The versatility of methoxypyridine derivatives as precursors for novel heterocycles is further illustrated by the synthesis of researchgate.netrawdatalibrary.netnih.govtriazolo[4,3-a]piperazine and researchgate.netrawdatalibrary.netnih.govoxadiazolo[4,5-a]piperazine derivatives. researchgate.net These fused heterocyclic systems are of interest in medicinal chemistry due to their potential as scaffolds for kinase inhibitors. The synthesis of these complex structures often involves a domino cyclization reaction catalyzed by a metal, such as gold(I), starting from an appropriately functionalized methoxypyridine derivative. researchgate.net

The development of synthetic routes to 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) also highlights the importance of pyridine-based building blocks in generating new scaffolds. mdpi.compreprints.org These heterocycles are not only biologically active themselves but also serve as precursors for a variety of other complex molecules. mdpi.compreprints.org The synthesis of 3,4-DHPo often involves a multicomponent reaction, demonstrating an efficient approach to scaffold generation. mdpi.compreprints.org

Applications in Medicinal Chemistry Scaffold Design and Optimization

The this compound scaffold and its derivatives have emerged as significant components in the design and optimization of molecules for medicinal chemistry applications. The specific arrangement of the alkoxy groups on the pyridine ring can impart favorable physicochemical properties and provide key interaction points with biological targets.

Design of Gamma-Secretase Modulators and Related Targets

In the context of Alzheimer's disease, the modulation of gamma-secretase activity is a key therapeutic strategy. Research has shown that the introduction of a methoxypyridine motif into tetracyclic scaffolds can lead to potent gamma-secretase modulators (GSMs). nih.govrawdatalibrary.netnih.gov These compounds are designed to selectively reduce the production of the amyloid-beta 42 (Aβ42) peptide, a primary component of amyloid plaques in the brain. nih.govnih.gov

Design of Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. nih.govbiorxiv.org The design of novel kinase inhibitors often involves a "scaffold hopping" strategy, where different heterocyclic cores are explored to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Methoxypyridine derivatives have been successfully incorporated into the design of PI3K/mTOR dual inhibitors. mdpi.com In one study, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated for their ability to inhibit both PI3K and mTOR. mdpi.com The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) fragment was identified as a key component for potent PI3K inhibitory activity. nih.gov Further optimization of other parts of the molecule led to the discovery of compounds with nanomolar inhibitory activity against both PI3Kα and mTOR. mdpi.com These compounds also demonstrated strong anti-proliferative effects in cancer cell lines and were shown to induce cell cycle arrest and apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies in Scaffold Design

The systematic exploration of structure-activity relationships (SAR) is fundamental to the optimization of lead compounds in drug discovery. nih.govscienceopen.com For methoxypyridine-based scaffolds, SAR studies have been crucial in elucidating the impact of substituent modifications on biological activity.

In the development of gamma-secretase modulators, for example, the position and nature of substituents on the methoxypyridine ring were systematically varied to understand their effect on potency and physicochemical properties. nih.gov It was observed that the presence of the 3-methoxy group on the pyridine ring led to a significant improvement in activity compared to unsubstituted or differently substituted pyridine analogs. nih.gov

Similarly, in the design of PI3K/mTOR dual inhibitors, SAR studies guided the optimization of the methoxypyridine-containing scaffold. mdpi.com The introduction of different aromatic skeletons and the modification of substituent groups allowed for the fine-tuning of inhibitory activity and cellular potency. mdpi.com These studies underscore the importance of the methoxypyridine core as a template that can be systematically modified to achieve desired biological profiles.

Potential in Materials Science and Organic Electronics

Beyond medicinal chemistry, this compound and its derivatives exhibit properties that make them promising candidates for applications in materials science and organic electronics. sigmaaldrich.com The electronic nature of the pyridine ring, combined with the influence of the alkoxy substituents, can be harnessed to create materials with specific optical and electronic characteristics.

Recent research has focused on the design and synthesis of bent-shaped luminescent mesogens incorporating a 2-methoxypyridine core. researchgate.net These molecules have been shown to exhibit liquid crystalline phases, such as nematic and columnar phases, at ambient or elevated temperatures. researchgate.net The presence of polar groups on the pyridine core significantly influences the formation and thermal range of these mesophases. researchgate.net Such materials are of interest for their potential use in optoelectronic devices, including organic light-emitting diodes (OLEDs). researchgate.net

Development of Optoelectronic and Photonic Materials

Alkoxypyridine derivatives are emerging as promising candidates for the development of novel optoelectronic and photonic materials. The presence of electron-donating alkoxy groups on the pyridine ring can influence the photophysical properties of the resulting molecules, making them suitable for applications such as organic light-emitting diodes (OLEDs) and sensors.

Research into related compounds, such as 2-methoxy-3-cyanopyridine derivatives, has demonstrated their potential as blue luminescent materials. researchgate.net The specific arrangement and nature of substituents on the pyridine core significantly affect the formation of desired liquid crystalline phases (mesophases) over a wide thermal range, which is crucial for device fabrication. researchgate.net For instance, the presence of a lateral cyano (CN) group alongside terminal fluoro (F) or chloro (Cl) substituents has been shown to induce a nematic phase, a state of matter with properties between those of a conventional liquid and a solid crystal. researchgate.net

While direct studies on this compound are not extensively documented in the provided results, the principles derived from similar structures suggest its potential. The ethoxy and methoxy groups can enhance the electron-donating character of the molecule, which is a key factor in designing emissive materials for optoelectronic devices. researchgate.net Furthermore, 2-hydroxy-3-methoxypyridine, a closely related compound, is noted for its utility in preparing materials with special optical and electrical properties by adjusting the material's structure and characteristics during synthesis. pipzine-chem.com

Below is a table summarizing the properties of related substituted 2-methoxypyridine compounds, illustrating the influence of molecular structure on their material properties.

| Compound Class | Key Structural Features | Observed Properties | Potential Application |

| 2-methoxy-3-cyanopyridine derivatives | Lateral CN group, terminal F or Cl substituents | Nematic liquid crystal phase, blue luminescence | Optoelectronic devices researchgate.net |

| 2-methoxy-3-cyanopyridine derivatives | Absence of lateral CN, terminal Br, NO2, or pyridyl | Rectangular columnar liquid crystal phase | Functional materials researchgate.net |

| 2-hydroxy-3-methoxypyridine based materials | Hydroxyl and methoxy functional groups | Tunable optical and electrical characteristics | Specialty materials pipzine-chem.com |

Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. Pyridine-based molecules are excellent building blocks for such assemblies due to the directional hydrogen bonding and metal coordination capabilities of the nitrogen atom. The alkoxy groups in this compound can also participate in weaker interactions, such as hydrogen bonding and van der Waals forces, further guiding the self-assembly process.

Hierarchical self-assembly, a step-by-step process driven by multiple non-covalent interactions, is a powerful strategy for creating complex and functional supramolecular architectures. mdpi.com Research on various pyridine-containing systems demonstrates their ability to form well-defined structures through interactions like hydrogen bonding, π-π stacking, and S···O or C-H···π interactions. mdpi.comrsc.org For example, supramolecular frameworks have been constructed from phosphotungstate clusters and sulfur-containing pyridine-based cations, where complex non-covalent contacts induce the formation of the crystal lattice. rsc.org

The design of ligands and the choice of ancillary groups play a critical role in controlling the growth of crystals and the resulting supramolecular architecture. mdpi.com Although specific research on the supramolecular assemblies of this compound is not detailed in the search results, its structure possesses the key features necessary for such applications. The pyridine nitrogen can coordinate with metal ions, while the alkoxy groups can influence solubility and participate in intermolecular interactions, making it a potentially valuable component in the construction of novel functional materials with tailored properties.

Catalytic Applications of Alkoxypyridine Derivatives

Alkoxypyridine derivatives, particularly pyridine alkoxides ("pyalk"), have been identified as highly effective ligands in transition metal catalysis. sacredheart.edu These ligands exhibit strong coordination ability and allow for the tuning of electronic properties, which is critical for optimizing catalytic performance. sacredheart.edu

One of the most significant applications of pyalk-ligated metal complexes is in water oxidation catalysis, a key process for artificial photosynthesis and renewable energy technologies. sacredheart.eduresearchgate.net The strong electron-donating nature of the pyalk ligand, which contains both a pyridine nitrogen (an L-type donor) and an alkoxide oxygen (an X-type donor), helps to stabilize high oxidation states of the metal center, such as Iridium(IV), facilitating efficient catalysis. sacredheart.eduresearchgate.net The ligand framework also provides resistance to degradation under the harsh oxidative conditions required for water oxidation. researchgate.net

Furthermore, derivatives of pyridine-alkoxide ligated Cp*Ir(III) complexes have been shown to be potent precursors for catalysts in the homogeneous oxidation of C-H bonds. researchgate.net The substituents on both the alkoxide and pyridine parts of the ligand can influence the catalyst's activation behavior and reaction kinetics. researchgate.net

In addition to oxidation reactions, 2-hydroxypyridine-based ligands have been successfully employed in palladium-catalyzed α-alkylation of ketones and ruthenium-catalyzed C-H bond activation/arylation reactions. nih.govnih.gov These catalytic systems often operate through a metal-ligand cooperation (MLC) mechanism, where both the metal center and the ligand are actively involved in the bond activation process. nih.gov

The table below summarizes various catalytic applications involving alkoxypyridine derivatives.

| Catalyst System | Ligand Type | Metal Center | Catalytic Application |

| Pyridine alkoxide ("pyalk") complexes | Pyridine alkoxide | Iridium, Copper | Water oxidation catalysis sacredheart.eduresearchgate.net |

| Cp*Ir(III) complexes | Pyridine alkoxide derivatives | Iridium | C-H bond oxidation researchgate.net |

| Palladium complexes | 2-Hydroxypyridine-based | Palladium | α-alkylation of ketones nih.gov |

| [(η⁶-p-cymene)RuCl₂]₂ with ligand | 2-Hydroxypyridine-based | Ruthenium | C-H bond activation/arylation nih.gov |

| Palladium complexes with chelating phosphine (B1218219) ligands | N/A | Palladium | Amination of 2-substituted pyridines nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Ethoxy-3-methoxypyridine and its derivatives in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use a fume hood or glovebox when handling volatile intermediates to minimize inhalation risks .

- Waste Management : Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention .

Q. How can this compound be synthesized, and what are the critical reaction parameters?

- Methodological Answer :

- Nucleophilic Substitution : Start with a pyridine precursor (e.g., 3-methoxypyridine) and react with ethoxy groups under alkaline conditions (e.g., KOH/K₂CO₃ mixture) in a polar aprotic solvent (e.g., DMF). Maintain temperatures between 80–100°C to optimize yield .

- Rearrangement Steps : Post-substitution, use acetic anhydride for acetylative rearrangements to stabilize reactive intermediates. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹ for ethoxy/methoxy groups) .

- NMR Analysis : Use ¹H NMR to resolve substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethoxy protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 169.1) and fragmentation patterns to verify purity .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy/methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 2-ethoxy group may impede axial coordination in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Optimize ligand choice (e.g., bulky phosphines like SPhos) to enhance turnover .

- Electronic Effects : Methoxy groups at the 3-position donate electron density via resonance, activating the pyridine ring for electrophilic substitution. Use DFT calculations to map charge distribution .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

- Methodological Answer :

- Competitive Experiments : Compare reaction outcomes using isotopic labeling (e.g., deuterated ethoxy groups) to track substitution pathways .

- Computational Modeling : Apply Gaussian or ORCA software to simulate transition states and identify kinetic vs. thermodynamic control in regioselective reactions .

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Methodological Answer :

- Metal Coordination : The pyridine nitrogen and methoxy oxygen act as donor sites. Synthesize Cu(II) or Ru(II) complexes and characterize via X-ray crystallography to confirm binding geometry .

- Catalytic Applications : Test complexes in oxidation reactions (e.g., alcohol to ketone) and compare turnover frequencies with unliganded metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.